Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride is a compound of interest in pharmaceutical chemistry, particularly due to its potential applications in drug development. It belongs to a class of pyrazole derivatives, which are known for their biological activities, including anti-inflammatory and anticancer properties. The compound is characterized by its unique molecular structure, which includes a cyclopentyl group and an amino functional group.
The synthesis of ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate typically involves the reaction of cyclopentyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent functionalization.
Technical Details:
Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate can participate in various chemical reactions, including:
Technical Details:
The mechanism of action for compounds like ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate often involves inhibition of specific enzymes or receptors related to inflammatory pathways or cancer cell proliferation.
Research indicates that pyrazole derivatives can modulate signaling pathways relevant to cell growth and apoptosis, making them potential candidates for therapeutic agents against various diseases .
Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride has several applications in scientific research:
Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride (CAS: 1461713-61-0) emerged as a specialized pyrazole derivative during early 21st-century pharmaceutical research. Its free base (CAS: 21253-97-4) was first synthesized through cyclocondensation reactions between cyclopentyl hydrazines and β-ketoester precursors, with subsequent hydrochloride salt formation to enhance stability and solubility [4] . The compound gained prominence after 2010 as medicinal chemists explored N-cyclopentyl substitutions to modulate the pharmacokinetic profiles of pyrazole-based drug candidates. Unlike simpler N-alkyl or N-aryl analogs documented earlier (e.g., ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate), the cyclopentyl variant offered unique steric and electronic properties [7] . Commercial availability through specialty chemical suppliers (e.g., Ambeed, Arctom Scientific) by the mid-2010s accelerated its adoption in drug discovery pipelines [2] [4].
Table 1: Structural Analogs and Key Variations
Compound Name | CAS Number | Molecular Formula | N-1 Substituent | C-4 Functional Group |
---|---|---|---|---|
Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride | 1461713-61-0 | C₁₁H₁₈ClN₃O₂ | Cyclopentyl | Ethyl ester |
Ethyl 5-amino-1H-pyrazole-4-carboxylate | 1260243-04-6 | C₆H₉N₃O₂ | H | Ethyl ester |
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | 16078-71-0 | C₁₂H₁₃N₃O₂ | Phenyl | Ethyl ester |
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile | - | C₉H₁₂N₄ | Cyclopentyl | Nitrile |
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | 138907-71-8 | C₁₂H₁₂BrN₃O₂ | 4-Bromophenyl | Ethyl ester |
This molecule’s architecture combines three pharmacologically critical elements:
Spectroscopic characterization confirms distinct features: IR spectra show N-H stretches at 3332–3190 cm⁻¹ and C=O vibrations at 1675 cm⁻¹, while ¹H NMR displays cyclopentyl multiplet signals at δ 1.5–2.1 ppm and ethyl ester quartets/triplets at δ 4.2/1.2 ppm [9]. The hydrochloride salt (MW: 259.73 g/mol) exhibits enhanced water solubility versus the free base (MW: 223.27 g/mol), facilitating biological testing [4] [5].
Despite its utility, several research gaps persist:
Table 2: Key Research Imperatives
Knowledge Gap | Research Imperative | Potential Impact |
---|---|---|
SAR Understanding | Synthesize/compare N-cycloalkyl analogs (C3–C8 rings) | Optimize logP/bioavailability for CNS candidates |
Analytical Characterization | Publish comprehensive NMR/XRPD profiles | Accelerate quality control in manufacturing |
Therapeutic Scope | Evaluate in understudied disease models (e.g., Alzheimer’s, diabetes) | Identify novel mechanism-of-action |
Synthetic Efficiency | Develop catalytic cyclization methods | Reduce costs and environmental footprint |
Future research should prioritize in vivo profiling of lead derivatives and computational modeling of cyclopentyl-pyrazole interactions with emergent drug targets like allosteric kinase sites [8] [9]. Additionally, scale-up processes for kilogram-scale synthesis require optimization to support preclinical development [4] [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7